molecular formula C52H84O22 B149964 Ardisiacrispin A CAS No. 23643-61-0

Ardisiacrispin A

Katalognummer B149964
CAS-Nummer: 23643-61-0
Molekulargewicht: 1061.2 g/mol
InChI-Schlüssel: JXTOWLUQSHIIDP-VKKSEJOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ardisiacrispin A is a component of a mixture known as ardisiacrispin (A+B), which is derived from the plant Ardisia crenata. This mixture has been studied for its anticancer activity on human cancer cells, particularly its pro-apoptotic and microtubule-disassembly effects on human hepatoma Bel-7402 cells . This compound, along with its analogues, has been reported to possess anti-cancer, anti-inflammatory, and anti-fungal activities . The extraction process of ardisiacrispin has been described, involving ethanol lixivium, absorption by macroporous resins, and elution with 70% ethanol .

Synthesis Analysis

While the synthesis of this compound itself is not detailed in the provided papers, the extraction process has been reported, which yields an extraction rate of 5.19% . The structural characterization of related compounds, such as cadmium-cadmium bonded molecular species, has been achieved through methods like X-ray diffraction and NMR spectroscopy . These techniques could potentially be applied to the synthesis analysis of this compound.

Molecular Structure Analysis

The molecular structure of this compound has been characterized using UPLC-MS/MS, which is a sensitive and selective method for determining its presence in rat plasma . The structure of related triterpenoid saponins has been elucidated based on 1D and 2D-NMR experiments . These methods are crucial for understanding the molecular structure and bioactivity of this compound.

Chemical Reactions Analysis

The chemical reactions of this compound have been studied in the context of its interaction with cancer cells. It has been shown to induce apoptosis and disassemble microtubules in a dose-dependent manner . Additionally, it has been found to arrest the cell cycle at the S phase and induce apoptosis in human promyeloleukemic HL-60 cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been explored through pharmacokinetic studies. A UPLC-MS/MS method was developed to determine its concentration in rat plasma, with a linear range of 5-2000 ng/mL. The method showed good precision, accuracy, and recovery, indicating the stability and reliability of this compound's physical and chemical properties in biological samples .

Relevant Case Studies

Several case studies have been conducted on the effects of this compound and its analogues. For instance, its pro-apoptotic and microtubule-disassembly effects on human hepatoma Bel-7402 cells have been documented . Another study highlighted its ability to inhibit the proliferation of HL-60 cells by blocking the cell cycle and inducing apoptosis . Furthermore, the cytotoxic effects of related triterpenoid saponins from the roots of Ardisia crispa have been evaluated against various cancer cell lines . These case studies provide valuable insights into the potential therapeutic applications of this compound.

Wirkmechanismus

Ardisiacrispin A is a triterpenoid saponin found in various Ardisia species . It has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been shown to target A549 human lung cancer cells . It has been suggested that the compound may interact with these cells to inhibit their proliferation and induce apoptosis .

Mode of Action

It has been suggested that the compound exerts its effects by interacting with its targets and inducing changes that lead to cell death . In the case of A549 lung cancer cells, this compound has been shown to decrease the expression of oncogenes and induce apoptosis .

Biochemical Pathways

This pathway is involved in cell survival and growth, and its disruption can lead to anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . The compound was found to have significant toxicity in A549 lung cancer cells, with an IC50 value of 57.04 ± 10.28 µg/mL

Result of Action

This compound has been shown to have cytotoxic effects on A549 human lung cancer cells . The compound induced a 50% cell death response in these cells at a concentration of 11.94 ± 1.14 µg/mL . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of lung cancer.

Safety and Hazards

The safety data sheet for Ardisiacrispin A suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The anti-lung cancer efficacy of Ardisiacrispin A and L. pumila extract was successfully demonstrated for the first time . This opens up potential future research directions into the therapeutic effects of this compound on other types of cancer and diseases.

Eigenschaften

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOWLUQSHIIDP-VKKSEJOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.